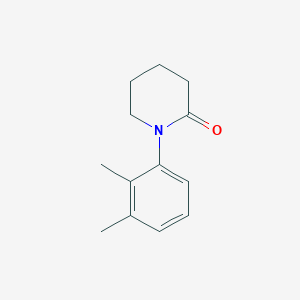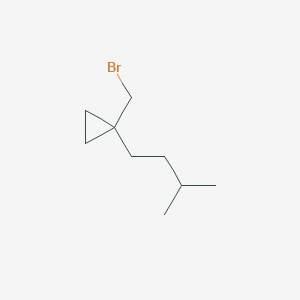![molecular formula C15H21NO3 B13190163 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multicomponent reactions, such as the Ugi–Joullié reaction. This reaction is highly diastereoselective and starts with chiral enantiopure 1,2-amino alcohols and salicylaldehydes . The reaction conditions often include the use of isocyanides and carboxylic acids, which facilitate the formation of the oxazepine ring.
Industrial Production Methods
the principles of multicomponent reactions and one-pot synthesis are likely to be employed due to their efficiency and ability to introduce multiple diversity inputs in a single step .
Analyse Des Réactions Chimiques
Types of Reactions
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as azides or halides .
Applications De Recherche Scientifique
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobenzo[b]azepines: These compounds share a similar seven-membered ring structure but differ in the position and type of heteroatoms.
Benzodiazepines: These compounds also contain a seven-membered ring but include two nitrogen atoms instead of one oxygen and one nitrogen.
Thiazepines: These compounds have a sulfur atom in place of the oxygen atom found in oxazepines.
Uniqueness
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific ring structure and the presence of the Boc protecting group.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
tert-butyl 8-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11-5-6-12-10-16(7-8-18-13(12)9-11)14(17)19-15(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Clé InChI |
HNYGOOUWTHVFNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CN(CCO2)C(=O)OC(C)(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



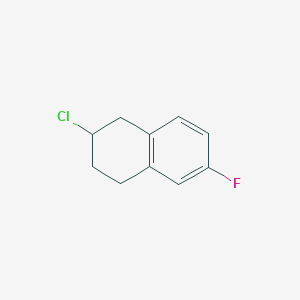

![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)
amine](/img/structure/B13190116.png)
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
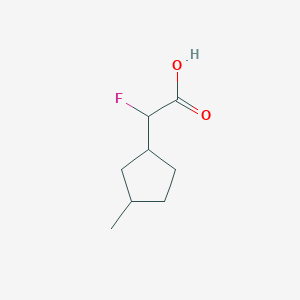
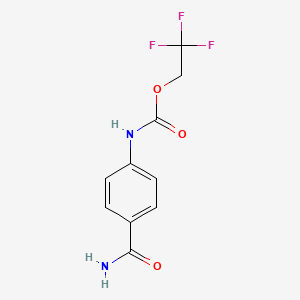
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
